6-Chloro-6-deoxy-beta-D-glucopyranose

Carbohydrate synthesis Process chemistry Chlorodeoxy sugar production

6-Chloro-6-deoxy-β-D-glucopyranose is a chlorinated monosaccharide derived from D-glucose by selective replacement of the C-6 primary hydroxyl with chlorine while retaining the β-anomeric configuration. It belongs to the 6-chloro-6-deoxyhexose family, a class of modified sugars originally explored as reversible male antifertility agents that act by disrupting spermatozoal glucose metabolism.

Molecular Formula C6H11ClO5
Molecular Weight 198.60 g/mol
CAS No. 56688-73-4
Cat. No. B12705910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-6-deoxy-beta-D-glucopyranose
CAS56688-73-4
Molecular FormulaC6H11ClO5
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)Cl
InChIInChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyQMWDIHPSUCUMFU-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-6-deoxy-beta-D-glucopyranose (CAS 56688-73-4): Procurement-Relevant Identity and Class Assignment


6-Chloro-6-deoxy-β-D-glucopyranose is a chlorinated monosaccharide derived from D-glucose by selective replacement of the C-6 primary hydroxyl with chlorine while retaining the β-anomeric configuration [1]. It belongs to the 6-chloro-6-deoxyhexose family, a class of modified sugars originally explored as reversible male antifertility agents that act by disrupting spermatozoal glucose metabolism [2]. The compound serves both as a chiral building block for further derivatization and as a biochemical probe for studying carbohydrate-active enzymes and transport systems.

Why Generic 6-Chloro-6-deoxy Sugars Cannot Be Interchanged: The Evidence of Epimer-Dependent Bioactivity


Despite sharing the C-6 chlorine modification, epimeric 6-chloro-6-deoxyhexoses exhibit quantitatively distinct biological profiles. Antifertility threshold doses range from >90 µmol/kg/day (fructose analog) to >300 µmol/kg/day (galactose analog), with the glucose derivative occupying an intermediate position [1]. Likewise, neurotoxicity in mice and spermatocoele-inducing potency in rats differ markedly among epimers, with 6-chloro-6-deoxymannose displaying disproportionately lower neurotoxicity relative to its contraceptive dose [2]. These functional divergences mean that substituting one 6-chloro-6-deoxy sugar for another—even within the same experimental protocol—can yield non-comparable biological readouts and procurement errors.

Quantitative Comparator Evidence for 6-Chloro-6-deoxy-beta-D-glucopyranose Differentiation


Overall Synthesis Yield Advantage Over 6-Chloro-6-deoxy-D-mannose

When the identical methanesulfonyl chloride/DMF chlorination protocol was applied to unprotected reducing sugars, 6-chloro-6-deoxy-D-glucose was isolated in 57% overall yield after tetraacetate formation and methanolic deprotection, whereas 6-chloro-6-deoxy-D-mannose gave only 35% under the same conditions [1]. The 22-percentage-point yield differential reflects the greater accessibility and reactivity of the C-6 primary hydroxyl in the gluco-configuration.

Carbohydrate synthesis Process chemistry Chlorodeoxy sugar production

Antifertility Potency Differentiation vs. 6-Chloro-6-deoxy-D-galactose

In a comparative oral dosing study in male rats, 6-chloro-6-deoxyglucose produced antifertility at doses >120 µmol/kg/day, whereas 6-chloro-6-deoxygalactose required >300 µmol/kg/day [1]. This represents an approximately 2.5-fold potency advantage for the glucose derivative over its galactose epimer.

Male contraception Reproductive toxicology Sperm metabolism inhibition

Regioselective C-6 Monochlorination vs. Non-Selective Sulfuryl Chloride Methods

The methanesulfonyl chloride/DMF system selectively substitutes the primary C-6 hydroxyl of unprotected D-glucose, yielding exclusively 6-chloro-6-deoxy-D-glucose with no detectable dichloro-dideoxy or C-1 chlorinated side-products [1]. In contrast, sulfuryl chloride treatment of glucose or methyl α-D-glucopyranoside generates principally mixtures of dichloro-dideoxy derivatives [1], necessitating extensive chromatographic purification.

Regioselective halogenation Protecting-group-free synthesis Carbohydrate derivatization

Evidence-Backed Application Scenarios for 6-Chloro-6-deoxy-beta-D-glucopyranose Procurement


Male Contraceptive Target Validation and Sperm Metabolism Studies

Researchers investigating reversible, non-hormonal male contraception require a chemically defined 6-chloro-6-deoxy sugar with known antifertility potency. The >2.5-fold potency advantage over the galactose analog [1] and the mechanistic data linking glucose oxidation inhibition to infertility [2] make 6-chloro-6-deoxy-β-D-glucopyranose the most extensively characterized candidate for target validation and structure-activity relationship studies.

Scalable Synthesis of 6-Chloro-6-deoxy Carbohydrate Building Blocks

For process chemists and CROs requiring multi-gram quantities of a 6-chloro-6-deoxyhexose intermediate, the 57% overall yield of the glucose derivative outperforms the 35% yield of the mannose analog by 22 percentage points [3]. This yield advantage, combined with exclusive C-6 regioselectivity, translates to significant cost savings in custom synthesis campaigns.

Glycobiology Probe Development Requiring Defined Stereochemistry

Studies probing GLUT transporter specificity, hexokinase substrate recognition, or glycosidase mechanisms demand a chlorinated glucose analog with the natural D-gluco configuration at C-2, C-3, and C-4. The β-anomeric form of 6-chloro-6-deoxyglucose provides the precise stereochemistry necessary for these investigations, as epimerization at any position (e.g., manno- or galacto-configuration) alters enzyme recognition and transport kinetics [2].

Comparative Toxicology of Epimeric Chlorodeoxy Antifertility Agents

Toxicology programs evaluating the safety margin of chlorodeoxy sugar-based antifertility agents benefit from the availability of structurally related epimers. 6-Chloro-6-deoxy-β-D-glucopyranose serves as the reference compound against which analogs like 6-chloro-6-deoxymannose (lower neurotoxicity) and 6-chloro-6-deoxygalactose (lower potency) are benchmarked, enabling dissection of stereochemistry-dependent toxicity pathways [4].

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